

# Application Notes and Protocols: Direct Black 168 in Ink-Jet Printing Formulations

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## Compound of Interest

Compound Name: Direct Black 168

Cat. No.: B12375425

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## Introduction

C.I. **Direct Black 168** is a water-soluble, synthetic trisazo dye widely utilized across various industries, including textiles, leather, and paper for its deep black hue and ease of application. [1][2][3] In the realm of digital printing, **Direct Black 168** has emerged as a significant colorant in the formulation of aqueous ink-jet inks. [4][5] Its key advantages include high print optical density, a neutral black shade, good solubility, and commendable water and light fastness on various media. [6] Furthermore, its thermal stability makes it suitable for thermal ink-jet (bubble jet) applications. [6]

These application notes provide a comprehensive overview of the properties of **Direct Black 168**, guidance on its use in ink-jet ink formulations, and detailed protocols for the preparation and evaluation of such inks.

## Properties of C.I. Direct Black 168

**Direct Black 168** is valued for its ability to produce a uniform black color and its good fastness properties, particularly on cellulosic fibers. [2] The lithium salt form of **Direct Black 168** has been noted to exhibit improved solubility, water fastness, and light fastness compared to the parent dye. [6]

Table 1: Physicochemical and Fastness Properties of C.I. **Direct Black 168**

Property	Value	References
C.I. Name	Direct Black 168	[7]
C.I. Number	335475	[3][7]
CAS Number	85631-88-5	[1][7]
Molecular Formula	C <sub>34</sub> H <sub>24</sub> N <sub>9</sub> Na <sub>3</sub> O <sub>11</sub> S <sub>3</sub>	[7][8]
Molecular Weight	899.77 g/mol	[7][8]
Appearance	Black/Dark Grey Powder	[9][10]
Solubility in Water (at 90°C)	50 g/L	[11][12]
Light Fastness	3 (on a scale of 1-8)	[11][13]
Washing Fastness	2 (on a scale of 1-5)	[11][12]
Perspiration Fastness	3 (on a scale of 1-5)	[9][11]

## Ink-Jet Ink Formulation with Direct Black 168

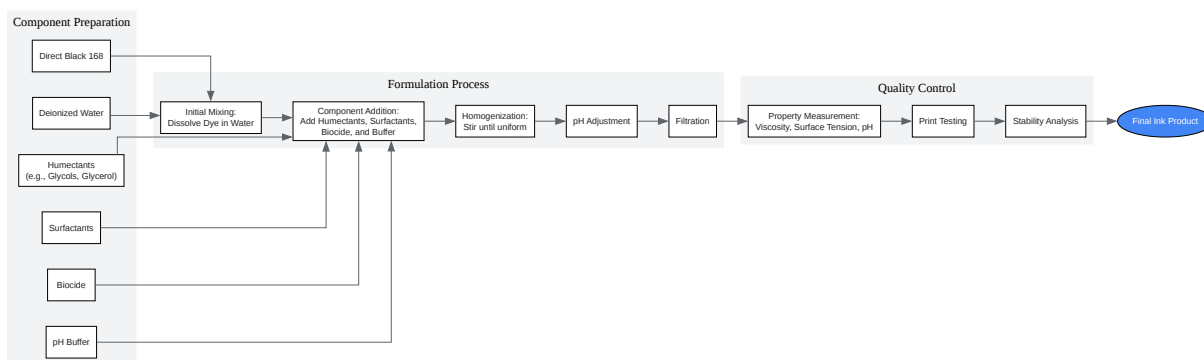
The formulation of a stable and reliable ink-jet ink is a multi-component endeavor. Beyond the colorant, a typical aqueous ink-jet ink formulation includes a vehicle (primarily deionized water), humectants, surfactants, biocides, and potentially binders or polymers.[14][15][16]

### Key Formulation Components:

- **Vehicle:** High-purity deionized water is the primary solvent.
- **Colorant (Direct Black 168):** Typically used in concentrations ranging from 1% to 10% by weight, depending on the desired optical density.
- **Humectants:** These are crucial for preventing the ink from drying in the printer's nozzles (kogation).[17] Common humectants include glycols (e.g., ethylene glycol, diethylene glycol, propylene glycol), glycerol, and 2-pyrrolidone. They are often used in concentrations of 5% to 30%.

- **Surfactants:** Surfactants are added in small amounts (typically 0.1% to 2%) to control the surface tension of the ink.<sup>[17]</sup> This is critical for proper droplet formation, jetting stability, and wetting of the substrate. A variety of non-ionic, anionic, or cationic surfactants can be used.
- **Biocides/Fungicides:** To prevent microbial growth in the water-based ink during storage, a biocide (e.g., Proxel GXL) is often added at a low concentration (e.g., 0.1% to 0.5%).<sup>[17]</sup>
- **pH Buffers:** Maintaining a stable pH is important for dye solubility and to prevent corrosion of printhead components. A buffer system may be employed to maintain the pH in the desired range (typically 7-9).
- **Binders/Polymers:** In some formulations, water-soluble polymers or binders may be included to improve adhesion to the substrate and enhance water resistance of the printed image.

Illustrative Ink Formulation Workflow:



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Caption: Workflow for the formulation of an ink-jet ink using **Direct Black 168**.

## Experimental Protocols

### Protocol 1: Preparation of a Direct Black 168 Ink-Jet Ink

Materials:

- C.I. **Direct Black 168**
- Deionized water (conductivity < 1  $\mu\text{S}/\text{cm}$ )

- Diethylene glycol (humectant)
- Glycerol (humectant)
- 2-Pyrrolidone (co-solvent/humectant)
- Surfynol® 465 (surfactant)
- Proxel™ GXL (biocide)
- pH buffer solution (e.g., Tris buffer)
- Magnetic stirrer and stir bar
- 0.45 µm syringe filter

#### Procedure:

- **Vehicle Preparation:** In a clean beaker, combine the deionized water, diethylene glycol, glycerol, and 2-pyrrolidone according to the desired formulation percentages (see Table 2 for an example).
- **Dye Dissolution:** While stirring the vehicle with a magnetic stirrer, slowly add the **Direct Black 168** powder. Continue stirring until the dye is completely dissolved. Gentle heating (40-50°C) may be applied to facilitate dissolution.
- **Additive Incorporation:** Once the dye is fully dissolved, add the surfactant and biocide to the solution.
- **pH Adjustment:** Measure the pH of the ink. If necessary, adjust the pH to the desired range (typically 7.0-9.0) using a suitable pH buffer or dilute acid/base.
- **Homogenization:** Continue stirring the mixture for at least one hour to ensure homogeneity.
- **Filtration:** Filter the ink through a 0.45 µm syringe filter to remove any micro-aggregates or impurities that could clog the printer nozzles.
- **Storage:** Store the final ink in a clean, sealed container away from direct sunlight.

Table 2: Example Ink-Jet Ink Formulation with **Direct Black 168**

Component	Function	Concentration (wt%)
C.I. Direct Black 168	Colorant	4.0
Diethylene Glycol	Humectant	10.0
Glycerol	Humectant	10.0
2-Pyrrolidone	Co-solvent/Humectant	5.0
Surfynol® 465	Surfactant	0.5
Proxel™ GXL	Biocide	0.2
Deionized Water	Vehicle	70.3

## Protocol 2: Evaluation of Ink Properties

### 1. Viscosity Measurement:

- Use a viscometer (e.g., a cone and plate or rotational viscometer) to measure the viscosity of the ink at a controlled temperature (typically 25°C).
- The target viscosity for most thermal and piezo-electric ink-jet printers is between 2 and 20 cP.

### 2. Surface Tension Measurement:

- Use a tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method) to measure the surface tension of the ink at a controlled temperature (typically 25°C).
- The desired surface tension is generally in the range of 25-50 mN/m.

### 3. pH Measurement:

- Use a calibrated pH meter to measure the pH of the ink.

### 4. Stability Testing:

- Thermal Stability: Store the ink at elevated temperatures (e.g., 60°C) for a specified period (e.g., one week) and then re-measure the viscosity, surface tension, and pH. Observe for

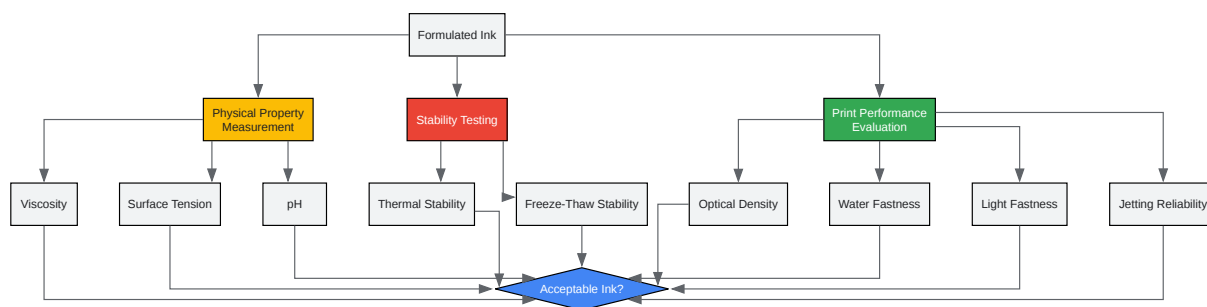
any precipitation or color change.

- Freeze-Thaw Stability: Subject the ink to several freeze-thaw cycles (e.g., -10°C for 24 hours followed by 60°C for 24 hours) and then evaluate its physical properties.[14]

#### 5. Print Quality Assessment:

- Fill a compatible ink-jet printer cartridge with the formulated ink.
- Print a test pattern on various substrates (e.g., plain paper, coated ink-jet paper).
- Visually assess the print for:
- Optical Density: Use a densitometer for quantitative measurement.
- Color Uniformity and Banding: Inspect for consistent color and the absence of horizontal lines.
- Edge Acuity (Feathering): Examine the sharpness of printed lines and text.
- Inter-color Bleed: If printing adjacent to other colors, check for bleeding between them.
- Water Fastness: After the print has dried, apply a drop of water and observe for any smudging or color running.
- Light Fastness: Expose the print to a controlled light source (xenon arc lamp) to simulate sunlight and evaluate the degree of fading over time.

#### Logical Relationship for Ink Evaluation:



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Caption: Decision-making flowchart for the evaluation of a formulated ink-jet ink.

## Conclusion

**Direct Black 168** is a versatile and effective colorant for the formulation of black ink-jet inks. Its favorable properties, such as good solubility and a neutral black shade, make it a suitable candidate for achieving high-quality prints.[6] However, as with any ink formulation, careful selection and balancing of co-solvents, surfactants, and other additives are paramount to achieving optimal jetting performance, stability, and print permanence. The protocols outlined in this document provide a solid foundation for researchers and scientists to develop and evaluate their own **Direct Black 168**-based ink-jet ink formulations. Further optimization may be required depending on the specific printhead technology and substrate being targeted.

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- To cite this document: BenchChem. [Application Notes and Protocols: Direct Black 168 in Ink-Jet Printing Formulations]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12375425#direct-black-168-in-ink-jet-printing-formulations]

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